3-Ethyl-4-iodobenzonitrile
Description
3-Ethyl-4-iodobenzonitrile is a benzonitrile derivative featuring an ethyl group at the 3-position and an iodine atom at the 4-position of the benzene ring. The nitrile group (-CN) at position 1 contributes to its electron-withdrawing character, while the ethyl substituent provides a mild electron-donating inductive effect. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a leaving group.
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
3-ethyl-4-iodobenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3 |
InChI Key |
BTTODLVUYZDUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related to 3-Ethyl-4-iodobenzonitrile, differing in substituent positions, functional groups, or halogen placement:
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity and Properties
Electronic Effects
- This compound : The ethyl group (electron-donating) slightly activates the aromatic ring, while iodine (weakly electron-withdrawing) deactivates it. This balance may direct electrophilic substitution to specific positions.
- 3-Ethoxy-4-hydroxy-5-iodobenzonitrile: The ethoxy group (stronger electron-donor than ethyl) enhances ring activation, and the hydroxyl group enables hydrogen bonding, improving solubility in polar solvents .
Steric and Halogen Effects
- The 2-chlorobenzyloxy group in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile introduces steric bulk, which may hinder reactions at the 4-position. Chlorine’s electronegativity could also stabilize intermediates in synthesis .
- Iodine Placement : In this compound, iodine at the 4-position contrasts with its placement at the 5-position in and ’s compounds. This positional difference impacts regioselectivity in subsequent reactions.
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